5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione
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Overview
Description
5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring . Another method involves the cyclization of N-acyl-2-cyclopropylanilines or 2-(cycloalk-1-enyl)anilides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Similar in structure but lacks the imino group.
4H-3,1-Benzoxazin-4-one: Another benzoxazine derivative with different functional groups.
Uniqueness
5-Imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and material science .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-imino-1,4a-dihydro-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6,9H,(H,10,12) |
InChI Key |
KIEBVNVJNUIVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C2C(=C1)NC(=O)OC2=O |
Origin of Product |
United States |
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